molecular formula C10H7NO3 B3028965 6-Hydroxyquinoline-4-carboxylic acid CAS No. 4312-44-1

6-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B3028965
CAS No.: 4312-44-1
M. Wt: 189.17
InChI Key: UVKYGKPXDDWMIV-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.
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Scientific Research Applications

  • Photolabile Protecting Group for Carboxylic Acids : A study describes the synthesis and photochemistry of a photolabile protecting group based on brominated hydroxyquinoline, which demonstrates greater efficiency than other photolabile groups. Its increased solubility and low fluorescence make it valuable for caging biological messengers (Fedoryak & Dore, 2002).

  • Synthesis of Modulators of Nuclear Receptors : Research on enantiomeric 6-hydroxy-tetrahydroisoquinoline-1-carboxylic acid, useful in synthesizing modulators of nuclear receptors like liver X receptor, highlights its application in the synthesis of biologically active compounds (Forró et al., 2016).

  • Synthesis of Ethynyl-3-hydroxyquinoline-4-carboxylic Acids : A study focused on the synthesis of 3-hydroxyquinoline-4-carboxylic acids with ethynyl moieties, developing a new approach based on Sonogashira cross-coupling and Pfitzinger reaction. This research contributes to the development of new chemical structures (Maklakova et al., 2019).

  • Mechanistic Study in Electrochemistry and Spectroelectrochemistry : The study of the oxidation mechanism of hydroxyquinoline carboxylic acids, including various structural derivatives, offers insights into their electrochemical properties. This research is relevant to understanding the electron transfer efficiency of these compounds in biological systems (Sokolová et al., 2015).

  • Coordination Polymer-Templated Photodimerization : Research demonstrates that coordination polymers can facilitate the photodimerization of 2-hydroxyquinoline-4-carboxylic acid. This photodimerization, activated by sunlight, is significant for understanding the photochemical properties of the compound (Qin et al., 2012).

  • Photoinduced Fluorogenic Reactions for Hydrogen Peroxide Detection : A study explores the reaction of 4-hydroxyquinoline-4-carboxylic acid with hydrogen peroxide under UV light, yielding fluorescent products. This finding has potential applications in developing novel analytical methods for detecting hydrogen peroxide (Gen-fa et al., 1991).

Safety and Hazards

The compound is classified under GHS07. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

6-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYGKPXDDWMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10786984
Record name 6-Hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-44-1
Record name 6-Hydroxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxyquinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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